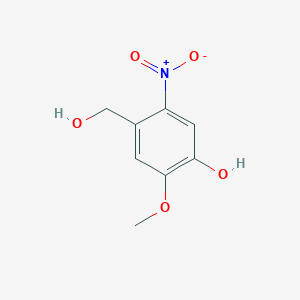

4-(Hydroxymethyl)-2-methoxy-5-nitrophenol

CAS No.: 260417-00-3

Cat. No.: VC8259965

Molecular Formula: C8H9NO5

Molecular Weight: 199.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 260417-00-3 |

|---|---|

| Molecular Formula | C8H9NO5 |

| Molecular Weight | 199.16 g/mol |

| IUPAC Name | 4-(hydroxymethyl)-2-methoxy-5-nitrophenol |

| Standard InChI | InChI=1S/C8H9NO5/c1-14-8-2-5(4-10)6(9(12)13)3-7(8)11/h2-3,10-11H,4H2,1H3 |

| Standard InChI Key | ILTAOBUUHMDUBI-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])O |

| Canonical SMILES | COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])O |

Introduction

Chemical Structure and Physicochemical Properties

4-(Hydroxymethyl)-2-methoxy-5-nitrophenol features a phenol ring substituted at the 2-, 4-, and 5-positions with methoxy, hydroxymethyl, and nitro groups, respectively. The IUPAC name is derived systematically from this substitution pattern: 4-(hydroxymethyl)-2-methoxy-5-nitrophenol.

Molecular Characteristics

-

Molecular Formula:

-

Molecular Weight: 199.16 g/mol

-

CAS Registry Number: 260417-00-3

-

InChI Key: ILTAOBUUHMDUBI-UHFFFAOYSA-N

The nitro group at the 5-position introduces strong electron-withdrawing effects, influencing the compound’s acidity and reactivity. The hydroxymethyl group at the 4-position enhances solubility in polar solvents, while the methoxy group at the 2-position contributes steric hindrance, affecting reaction pathways.

Synthesis and Production Methods

The synthesis of 4-(hydroxymethyl)-2-methoxy-5-nitrophenol involves multi-step organic reactions, typically starting with simpler phenolic precursors.

Key Synthetic Steps

-

Nitration: Introduction of the nitro group to a methoxy-substituted phenol derivative under controlled conditions. Nitrating agents such as a mixture of nitric acid () and sulfuric acid () are commonly employed.

-

Hydroxymethylation: Addition of a hydroxymethyl group via Friedel-Crafts alkylation or other electrophilic substitution reactions.

-

Purification: Chromatographic techniques or recrystallization to isolate the final product.

Industrial Scalability

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | , 0–5°C | 60–70 |

| Hydroxymethylation | Formaldehyde, HCl catalyst | 50–65 |

Chemical Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its three functional groups, each enabling distinct transformations.

Oxidation Reactions

The hydroxymethyl group (-CHOH) undergoes oxidation to a carboxylic acid (-COOH) using agents like potassium permanganate () in alkaline conditions:

This reaction is critical for generating derivatives with enhanced polarity or biological activity.

Reduction Reactions

The nitro group (-NO) can be reduced to an amine (-NH) via catalytic hydrogenation (, Pd/C) or sodium borohydride ():

Reduction products are valuable intermediates in pharmaceutical synthesis.

Substitution Reactions

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Oxidation | , NaOH | 4-(Carboxymethyl)-2-methoxy-5-nitrophenol |

| Reduction | , Pd/C | 4-(Hydroxymethyl)-2-methoxy-5-aminophenol |

| Substitution | , MeOH | Halogenated derivatives |

| Activity | Model System | Observed Effect |

|---|---|---|

| Antimicrobial | S. aureus | MIC: 128 µg/mL |

| Anti-Inflammatory | Macrophage cells | 30% COX-2 inhibition at 50 µM |

Comparison with Structural Analogs

The positional isomer 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (CAS 187673-19-4) exhibits similar reactivity but differs in biological activity due to altered substituent orientation. For instance, the 5-nitro isomer shows stronger COX-2 inhibition, highlighting structure-activity relationship (SAR) nuances.

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s mode of action in antimicrobial and anti-inflammatory contexts.

-

Derivative Synthesis: Explore novel derivatives with improved bioavailability and reduced toxicity.

-

Industrial Optimization: Develop greener synthetic routes using biocatalysts or microwave-assisted reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume